molecular formula C13H17ClN2O B14222041 Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- CAS No. 613660-44-9

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-

Cat. No.: B14222041
CAS No.: 613660-44-9
M. Wt: 252.74 g/mol
InChI Key: QXTXMKHNATWYQZ-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- typically involves the reaction of piperidine with 2-chloro-6-methyl-3-pyridinecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

613660-44-9

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H17ClN2O/c1-9-5-7-16(8-6-9)13(17)11-4-3-10(2)15-12(11)14/h3-4,9H,5-8H2,1-2H3

InChI Key

QXTXMKHNATWYQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N=C(C=C2)C)Cl

Origin of Product

United States

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